Methyl 4-Oxo-1-(2,4,5-trifluorophenyl)cyclohexanecarboxylate
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Overview
Description
Methyl 4-Oxo-1-(2,4,5-trifluorophenyl)cyclohexanecarboxylate is a fluorinated organic compound with the molecular formula C14H13F3O3 and a molecular weight of 286.25 g/mol . This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-Oxo-1-(2,4,5-trifluorophenyl)cyclohexanecarboxylate typically involves multiple steps. One common method includes the reaction of (2,4,5-trifluorophenyl)acetic acid with 1,1’-carbonyldiimidazole in acetonitrile, followed by the addition of monomethyl monopotassium malonate and triethylamine in the presence of magnesium chloride at elevated temperatures . The final step involves the cyclization of the intermediate product to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar multi-step synthetic routes are employed, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-Oxo-1-(2,4,5-trifluorophenyl)cyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Methyl 4-Oxo-1-(2,4,5-trifluorophenyl)cyclohexanecarboxylate is utilized in several scientific research applications:
Chemistry: As a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-Oxo-1-(2,4,5-trifluorophenyl)cyclohexanecarboxylate is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The trifluorophenyl group may enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-Oxo-4-(2,4,5-trifluorophenyl)butanoate: Shares a similar trifluorophenyl group but differs in the carbon chain structure.
Methyl (2,4,5-trifluorophenyl)sulfane: Contains the same trifluorophenyl group but with a sulfane linkage instead of a cyclohexane ring.
Uniqueness
Methyl 4-Oxo-1-(2,4,5-trifluorophenyl)cyclohexanecarboxylate is unique due to its cyclohexane ring structure combined with the trifluorophenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific research and industrial applications.
Properties
CAS No. |
1385694-46-1 |
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Molecular Formula |
C14H13F3O3 |
Molecular Weight |
286.25 g/mol |
IUPAC Name |
methyl 4-oxo-1-(2,4,5-trifluorophenyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C14H13F3O3/c1-20-13(19)14(4-2-8(18)3-5-14)9-6-11(16)12(17)7-10(9)15/h6-7H,2-5H2,1H3 |
InChI Key |
XDRAMOQVRYZSIV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCC(=O)CC1)C2=CC(=C(C=C2F)F)F |
Origin of Product |
United States |
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